(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of (1-Methyl-4-methylidenepyrrolidin-2-yl)methanol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound’s structural properties make it a valuable tool for studying various biological processes and interactions.
Medicine: It is used in the development of drugs targeting specific proteins or pathways, contributing to the treatment of diseases.
Industry: The compound’s unique properties are leveraged in industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-4-methylidenepyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as proteins or enzymes. Docking analyses have suggested that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The stereochemistry and spatial orientation of the substituents on the pyrrolidine ring play a crucial role in its biological activity.
Comparison with Similar Compounds
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological and chemical properties. The unique combination of the methyl and methylidene groups in this compound distinguishes it from other similar compounds and contributes to its specific applications and activities.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1-methyl-4-methylidenepyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C7H13NO/c1-6-3-7(5-9)8(2)4-6/h7,9H,1,3-5H2,2H3 |
InChI Key |
RMBPMYJXKXVHSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=C)CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.